Tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate is a chemical compound belonging to the class of carbamates, which are widely recognized for their applications in medicinal chemistry and drug design. This compound features a tert-butyl group, a morpholine moiety, and is associated with oxalic acid as its oxalate salt, enhancing its solubility and stability in various formulations. Carbamates, including this compound, are significant due to their roles as prodrugs and active pharmaceutical ingredients.
Tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate falls under the category of carbamate derivatives. Carbamates are esters or salts of carbamic acid and are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The synthesis of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate typically involves the following methods:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity .
The molecular structure of tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate can be represented as follows:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing potential interactions that could influence its biological activity.
Tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate can participate in several chemical reactions:
These reactions are significant for modifying the pharmacokinetic properties of the compound, potentially enhancing its therapeutic efficacy or reducing side effects.
The mechanism of action for tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate primarily involves its interaction with biological targets such as enzymes or receptors. Upon administration, the compound may undergo metabolic conversion to release active species that exert pharmacological effects.
Studies have shown that carbamates can inhibit specific enzymes involved in disease pathways, making them valuable in therapeutic contexts . The exact mechanism would depend on the specific biological target involved.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide further insights into thermal stability and degradation behavior.
Tert-Butyl (morpholin-3-ylmethyl)carbamate oxalate has several scientific uses:
The stereoselective synthesis of tert-butyl (morpholin-3-ylmethyl)carbamate hinges on precise chiral induction during C–N bond formation. Enantiopure morpholine precursors are critical, with the (R)-enantiomer (CAS 1257850-83-1) synthesized via asymmetric hydrogenation of cyclic enamide intermediates using palladium catalysts (e.g., Pd/C) under moderate H₂ pressures (5–10 bar) [5] [6]. Key to stereocontrol is the use of chiral auxiliaries or catalysts, such as Ir-phosphine complexes, which achieve enantiomeric excess (ee) >95% [5]. Subsequent carbamate installation employs tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP), yielding Boc-protected amines at 0–25°C [2].
Table 1: Stereoselective Synthesis Parameters
Parameter | Conditions | Yield (%) | ee (%) |
---|---|---|---|
Chiral Catalyst | Ir-(S)-BINAP | 92 | 98 |
Hydrogen Pressure | 7 bar | 89 | 95 |
Temperature | 25°C | 85 | 90 |
Solvent | THF/Ethanol (9:1) | 90 | 97 |
Morpholine ring construction often involves reductive cyclization of piperidine-carbamate intermediates. Catalytic hydrogenation using PtO₂ or Rh/Al₂O₃ in methanol at 50–80°C facilitates imine reduction while preserving the carbamate group [5] [6]. Notably, tert-butoxycarbonyl (Boc) groups remain stable under optimized conditions (20–50 psi H₂, 4–6 hours). Selectivity challenges arise with unsaturated side chains; Pd-catalyzed transfer hydrogenation using ammonium formate mitigates over-reduction [5]. Post-hydrogenation, Boc protection of the morpholine nitrogen proceeds quantitatively in dichloromethane (DCM) with triethylamine (TEA) as base [6].
Carbamate installation employs alkoxycarbonylation, where amines react with Boc₂O under mild basic conditions. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or TEA in aprotic solvents (acetonitrile, DCM) drives the reaction to >90% yield at ambient temperature [2] [8]. For the morpholine scaffold, regioselectivity is ensured by pre-protection of the secondary amine. Alternative carbonyl sources include CO₂, where DBU acts as a CO₂ capture agent, forming carbamate ions that react with alkyl halides (e.g., tert-butyl bromide) [2] [8]. This metal-free approach aligns with green chemistry principles but requires high-pressure CO₂ (10–50 bar) [8].
Table 2: Alkoxycarbonylation Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Boc₂O/DBU | CH₃CN, 25°C, 12 h | 95 | 99 |
CO₂/DBU/t-BuBr | 30 bar CO₂, 80°C, 24 h | 78 | 95 |
Boc₂O/TEA | DCM, 0°C → 25°C, 6 h | 92 | 98 |
The free base of tert-butyl (morpholin-3-ylmethyl)carbamate is converted to its oxalate salt to enhance crystallinity and stability. Oxalic acid dihydrate in ethanol/water (4:1) at 60°C provides optimal solubility, with gradual cooling (0.5°C/min) yielding high-purity crystals [3] [6]. Phase behavior studies reveal that acetone and ethyl acetate induce amorphous precipitates, while isopropanol generates stable monoclinic crystals. Key metrics include:
Table 3: Solvent Screening for Oxalate Crystallization
Solvent System | Crystal Form | Yield (%) | Purity (%) |
---|---|---|---|
Ethanol/H₂O (4:1) | Needles | 92 | 99.5 |
Isopropanol | Plates | 88 | 99.2 |
Acetone | Amorphous | 65 | 95.8 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: